

#### what is the chemical structure of MZ-101

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An In-depth Technical Guide to **MZ-101**: A Selective GYS1 Inhibitor for Glycogen Storage Disorders

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**MZ-101** is a potent and selective small-molecule inhibitor of glycogen synthase 1 (GYS1), the rate-limiting enzyme in muscle glycogen synthesis.[1][2][3] It is under preclinical investigation as a substrate reduction therapy for Pompe disease and other glycogen storage disorders.[1] [3][4][5] **MZ-101** has demonstrated the ability to reduce glycogen accumulation in both in vitro and in vivo models of Pompe disease.[1][4][6] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical data for **MZ-101**.

## **Chemical Structure and Properties**

**MZ-101**, also known as GYS1-IN-2, is an orally active compound.[1] Its chemical formula is C25H28FN5O2, and it has a molecular weight of 449.53 g/mol .[7]

- IUPAC Name: (2S,4R)-1-(2-(1H-1,2,3-triazol-5-yl)acetyl)-4-fluoro-N-((S)-(4-isopropylphenyl) (phenyl)methyl)pyrrolidine-2-carboxamide[7]
- CAS Number: 2839908-40-4[1][2][7]
- Appearance: To be determined[7]



• Purity: >98%[7]

Solubility: Soluble in DMSO.[2]

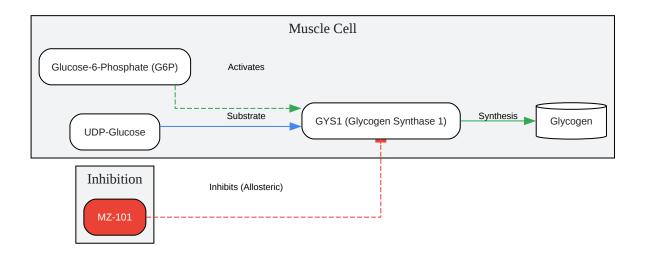
A 2D representation of the chemical structure of MZ-101 is provided below.

MZ-101 Chemical Structure

#### **Mechanism of Action**

**MZ-101** is a potent inhibitor of GYS1, with no significant activity against the liver isoform, GYS2, at concentrations up to 100  $\mu$ M.[4][6] This selectivity is crucial for avoiding off-target effects related to liver glycogen metabolism. The mechanism of inhibition is suggested to be noncompetitive, with **MZ-101** acting as a negative allosteric modulator of GYS1.[8][9] This means it binds to a site distinct from the binding sites for UDP-glucose or the allosteric activator glucose-6-phosphate (G6P).[8][9] By inhibiting GYS1, **MZ-101** reduces the rate of glycogen synthesis, thereby lowering the accumulation of glycogen in tissues like skeletal muscle, which is a hallmark of Pompe disease.[5][8]

# Signaling Pathway of Glycogen Synthesis and MZ-101 Inhibition



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Caption: Mechanism of GYS1 inhibition by MZ-101.

## **Quantitative Data**

The following tables summarize the key quantitative data reported for **MZ-101** from in vitro and in vivo studies.

**Table 1: In Vitro Potency and Selectivity** 

Parameter	Species	Value	Notes
IC50 (GYS1)	Human	0.041 μΜ	Potent inhibition of the target enzyme.[1][2][6]
IC50 (GYS2)	Human	> 100 μM	High selectivity over the liver isoform.[4]
EC50	Human Fibroblasts	~500 nM	Effective concentration for reducing glycogen in cells.[4]

#### Table 2: In Vivo Efficacy in Pompe Disease Mouse Model

Treatment	Duration	Outcome
MZ-101 (single oral dose)	5 hours	Dose-dependent reduction of de novo glycogen synthesis in skeletal and cardiac muscle.[1] [4]
MZ-101	4-14 weeks	Up to 58% reduction in muscle glycogen load by 14 weeks.[8]
MZ-101 in combination with ERT	12 weeks	Normalized glycogen stores in skeletal muscle.[4][6]

# **Experimental Protocols**



Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

### In Vitro Glycogen Synthesis Inhibition Assay

- Cell Lines: Primary human fibroblasts from healthy donors and patients with Infantile-Onset Pompe Disease (IOPD).[4][8]
- Treatment: Cells are treated with MZ-101 at concentrations ranging from 0.001 to 100  $\mu$ M for 7 days.[1][4]
- Glycogen Measurement: After treatment, cells are lysed, and total glycogen content is quantified. The results are typically normalized to the average glycogen content in DMSOtreated control cells from healthy donors.[4]
- Data Analysis: The dose-dependent reduction in glycogen is used to calculate the EC50 value.[4]

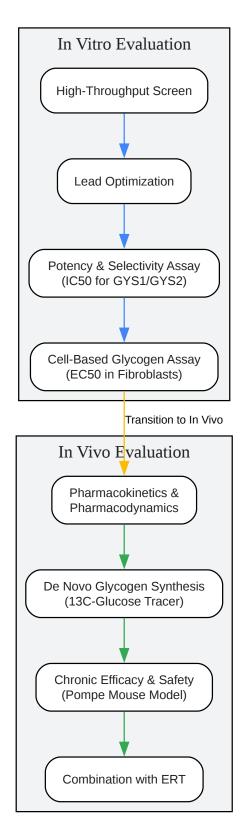
# In Vivo Studies in a Pompe Disease Mouse Model (GAA KO)

- Animal Model: GAA knockout (KO) mice are a well-established model for Pompe disease.[8]
- Drug Administration: MZ-101 is administered orally (p.o.) as a single dose or chronically mixed in the chow diet.[1][5]
- De Novo Glycogen Synthesis Measurement: To assess the direct inhibitory effect of MZ-101, mice are fed with a stable isotope-labeled 13C6-glucose. The incorporation of 13C into glycogen in various tissues (skeletal muscle, cardiac muscle, liver) is then measured to quantify de novo synthesis.[8]
- Chronic Efficacy Studies: For long-term studies, mice are treated with MZ-101, Enzyme Replacement Therapy (ERT), or a combination of both for several weeks (e.g., 4 to 14 weeks).[8][9]
- Outcome Measures: The primary outcome is the total glycogen content in skeletal muscle.
  Other parameters analyzed include the phosphorylation state of GYS1, levels of glycolytic



intermediates, and markers of autophagolysosomal function.[5][9]

# **Experimental Workflow for Preclinical Evaluation**





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Caption: Preclinical evaluation workflow for MZ-101.

#### Conclusion

**MZ-101** is a promising preclinical candidate for the treatment of Pompe disease. Its high potency and selectivity for GYS1, coupled with demonstrated efficacy in reducing muscle glycogen in relevant disease models, support its continued development. The combination of **MZ-101** with existing therapies like ERT may offer a synergistic approach to normalize glycogen levels and correct the underlying cellular pathology in Pompe disease.[4][6] Further studies are warranted to elucidate the long-term safety and efficacy of this novel therapeutic agent.

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#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. GYS1 inhibitor MZ-101 has activity in Pompe disease models | BioWorld [bioworld.com]
- 7. medkoo.com [medkoo.com]
- 8. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease Koch Annals of Translational Medicine [atm.amegroups.org]



- 9. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
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